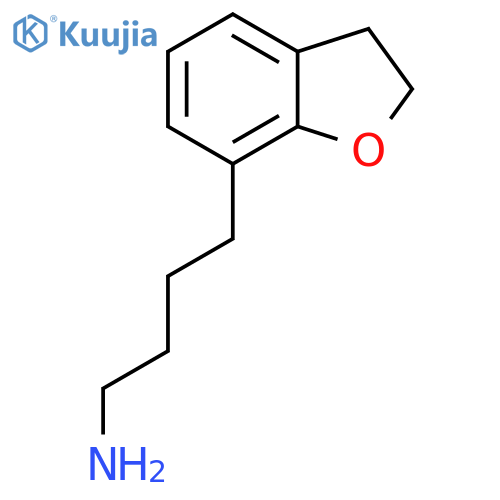Cas no 1895337-01-5 (4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine)

1895337-01-5 structure
商品名:4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine
4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1895337-01-5
- 4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine
- EN300-1780909
- 4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine
-
- インチ: 1S/C12H17NO/c13-8-2-1-4-10-5-3-6-11-7-9-14-12(10)11/h3,5-6H,1-2,4,7-9,13H2
- InChIKey: MEOVJVLIXXTTIM-UHFFFAOYSA-N
- ほほえんだ: O1CCC2=CC=CC(=C12)CCCCN
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1780909-0.1g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1780909-0.25g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1780909-10.0g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1780909-5g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 5g |
$3396.0 | 2023-09-20 | ||
| Enamine | EN300-1780909-1.0g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1780909-5.0g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1780909-0.05g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1780909-0.5g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1780909-2.5g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1780909-1g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 1g |
$1172.0 | 2023-09-20 |
4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
1895337-01-5 (4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine) 関連製品
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
